molecular formula C12H11FN2O B1450460 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine CAS No. 1556776-36-3

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine

Cat. No. B1450460
CAS RN: 1556776-36-3
M. Wt: 218.23 g/mol
InChI Key: QXWBSGVEXVDBOQ-UHFFFAOYSA-N
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Description

“2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C12H11FN2O . It is a part of the pyridine derivatives, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” can be challenging. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a fluoro-methoxyphenyl group . The exact structure can be found in databases like PubChem .


Chemical Reactions Analysis

Pyridine derivatives, including “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine”, can undergo various chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is 352.4±42.0 °C, and its predicted density is 1.223±0.06 g/cm3 . Its pKa value is predicted to be 5.54±0.27 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine, are of great interest due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Use in Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This shows the potential of 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine in the field of medical treatments, particularly in cancer therapy .

Preparation of Aminopyridines

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine can act as a reactant in the preparation of aminopyridines through amination reactions . Aminopyridines are a class of chemical compounds which have shown potential in various biological applications.

Use as a Catalytic Ligand

This compound can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This indicates its potential use in the field of catalysis.

Development of New Therapies

The pyridopyrimidine moiety, which can be part of the structure of 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine, is present in relevant drugs and has been studied in the development of new therapies . This shows the compound’s potential in pharmaceutical research.

Fluorescence Properties

Investigations of the fluorescence properties of compounds similar to 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine have revealed potential applications in pH sensing . This indicates its potential use in the development of new sensors and diagnostic tools.

Future Directions

Pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” have significant potential in various fields, including medicinal chemistry and the development of new therapies . Future research could focus on exploring their biological activities and developing robust synthetic routes for their preparation .

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-8-4-5-9(10(13)7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWBSGVEXVDBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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